molecular formula C21H26N4O5S B2970349 tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate CAS No. 865659-64-9

tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate

Cat. No.: B2970349
CAS No.: 865659-64-9
M. Wt: 446.52
InChI Key: BELSOKZVJDGPFP-XNTDXEJSSA-N
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Description

tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a benzodioxole moiety, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step may involve the use of benzodioxole derivatives and suitable coupling reagents.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    tert-butyl protection: The final step often involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the piperazine or benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-thioxoimidazolidin-1-yl]methyl}piperazine-1-carboxylate: Similar structure but with a thioxo group instead of a sulfanylidene group.

    tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-imidazolidin-1-yl]methyl}piperazine-1-carboxylate: Lacks the sulfur atom in the imidazolidinone core.

Uniqueness

The presence of the sulfanylidene group in tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate may confer unique reactivity and binding properties, making it distinct from similar compounds. This could result in different biological activities or chemical behaviors, highlighting its potential as a versatile compound in research and industry.

Properties

IUPAC Name

tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(27)24-8-6-23(7-9-24)12-25-18(26)15(22-19(25)31)10-14-4-5-16-17(11-14)29-13-28-16/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,31)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELSOKZVJDGPFP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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